Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Aminobutyramide-d3 Hydrochloride

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard Selection

This (S)-2-Aminobutyramide-d3 Hydrochloride (CAS 1217605-54-3) is the matched stable-isotope-labeled internal standard for (S)-2-aminobutyramide (Levetiracetam USP Related Compound B / EP Impurity G) quantification. With a +3.01 Da mass shift and enantiomerically pure (S)-configuration, it ensures linear calibration, corrects for matrix effects, and meets ICH Q2(R1) specificity for impurity assays at 0.05–0.10% thresholds. The terminal C-4 trideuterio labeling resists metabolic back-exchange, supporting both bioanalytical method validation and metabolic tracing. Supplied at 98% purity, it delivers the batch-to-batch consistency required for long-term QC trending and multi-laboratory method transfer.

Molecular Formula C4H11ClN2O
Molecular Weight 141.613
CAS No. 1217605-54-3
Cat. No. B563348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminobutyramide-d3 Hydrochloride
CAS1217605-54-3
Synonyms(S)-2-Aminobutanamide-d3 Monohydrochloride; 
Molecular FormulaC4H11ClN2O
Molecular Weight141.613
Structural Identifiers
SMILESCCC(C(=O)N)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1/i1D3;
InChIKeyHDBMIDJFXOYCGK-YUKGPTQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Aminobutyramide-d3 Hydrochloride (CAS 1217605-54-3): Deuterated Internal Standard for Levetiracetam Impurity Quantification


(S)-2-Aminobutyramide-d3 Hydrochloride (CAS 1217605-54-3) is a stable-isotope-labeled analog of (S)-2-Aminobutyramide Hydrochloride (unlabeled CAS 7682-20-4) . The unlabeled parent is Levetiracetam USP Related Compound B / EP Impurity G, a chiral process impurity in the manufacture of the antiepileptic drug levetiracetam [1]. The deuterated form incorporates three deuterium atoms at the terminal methyl position (4,4,4-trideuterio), yielding a molecular formula of C4H8D3ClN2O and molecular weight of 141.61 g/mol . It is supplied as the hydrochloride salt with a reported chemical purity of 98% [2]. This compound is manufactured as a non-radioactive tracer and internal standard for quantitative LC-MS/MS or GC-MS analysis in pharmaceutical impurity profiling, metabolic tracing, and bioanalytical method validation .

Why (S)-2-Aminobutyramide-d3 Hydrochloride Cannot Be Substituted by Unlabeled or Racemic Analogs in Quantitative Bioanalysis


In LC-MS/MS impurity quantification, substituting a deuterated internal standard with the unlabeled (S)-2-Aminobutyramide Hydrochloride (CAS 7682-20-4) or the racemic mixture (CAS 53726-14-0) fundamentally undermines the stable isotope dilution (SID) methodology. The unlabeled compound is indistinguishable from the analyte by mass, eliminating the core benefit of isotopic differentiation that enables co-elution with independent MS channel monitoring . Systematic evidence from multi-platform targeted metabolomics demonstrates that non-matching (non-SIL) internal standards produce between-run precision degradation of 2.9–10.7 CV percentage points compared to matched SIL-IS pairs (median CV 2.7–5.9% for matched SIL-IS) [1]. Furthermore, the (R)-enantiomer (CAS 103765-03-3) cannot substitute because stereochemical mismatch prevents accurate tracking of the (S)-configured impurity in chiral separations, potentially masking levetiracetam purity failures . Levetiracetam-d6 (CAS 1133229-30-7), while deuterated, targets the drug substance rather than the aminobutyramide impurity, making it unsuitable for impurity-specific method validation under USP/EP monographs where impurity reference standards are explicitly required [2].

Quantitative Differentiation Evidence: (S)-2-Aminobutyramide-d3 Hydrochloride vs. Closest Analogs


Isotopic Mass Shift of +3.01 Da Enables Baseline MS Resolution from Unlabeled Analyte While Maintaining Co-Elution

(S)-2-Aminobutyramide-d3 Hydrochloride provides a monoisotopic mass shift of +3.01 Da relative to the unlabeled (S)-2-Aminobutyramide Hydrochloride (MW 138.60 g/mol for unlabeled vs. 141.61 g/mol for D3) [1]. This exceeds the minimum recommended mass shift of 3 Da for small molecules (<1000 Da) required to avoid isotopic overlap between analyte and internal standard in unit-resolution MS [2]. The three-deuterium substitution at the terminal methyl position (4,4,4-trideuterio) places the isotopic label on a chemically stable sp³ carbon remote from the amine and amide functional groups, minimizing the risk of pH-dependent or enzyme-mediated hydrogen-deuterium back-exchange that can compromise quantification accuracy .

Stable Isotope Dilution LC-MS/MS Quantification Internal Standard Selection

Matched SIL-IS Precision Advantage: Between-Run CV Improvement of 2.9–10.7 Percentage Points Over Non-Matching Internal Standards

A comprehensive multi-platform study evaluating 1,442 analyte/internal standard (A/IS) combinations across four MS platforms demonstrated that matched stable-isotope-labeled internal standards (SIL-IS) yield median between-run precision of 2.7–5.9% CV, while non-matching A/IS pairs (structurally analogous but non-isotopic internal standards) exhibit median CV values 2.9–10.7 percentage points higher [1]. Although no compound-specific head-to-head study of (S)-2-Aminobutyramide-d3 HCl versus a structural analog internal standard has been published, the class-level evidence indicates that using the deuterated form as a matched SIL-IS for (S)-2-aminobutyramide quantification can be expected to reduce analytical imprecision by approximately 3–11 CV percentage points compared to employing a non-isotopic structural analog [1].

Method Validation Precision Stable Isotope Dilution

Chemical Purity of 98% with Enantiomerically Pure (S)-Configuration: Direct Drop-In for USP/EP Impurity Reference Standard Workflows

(S)-2-Aminobutyramide-d3 Hydrochloride is supplied at 98% chemical purity with retention of the (S)-configuration (IUPAC: (2S)-2-amino-4,4,4-trideuteriobutanamide hydrochloride) . The unlabeled parent compound is designated as Levetiracetam USP Related Compound B / EP Impurity G [1]. By contrast, the (R)-enantiomer (CAS 103765-03-3) and the racemic 2-aminobutyramide (CAS 53726-14-0) are stereochemically mismatched for (S)-levetiracetam impurity workflows, as levetiracetam is the (S)-enantiomer and its impurity profile is defined relative to this configuration [1]. The hydrochloride salt form provides aqueous solubility significantly exceeding that of the free base (CAS 143164-46-9), enabling direct preparation of stock solutions at ≥10 mM in DMSO or aqueous mobile phases [2].

Reference Standard Impurity Profiling Pharmacopeial Compliance

Terminal Methyl Deuteration Site Minimizes Metabolic H/D Back-Exchange Relative to Labile-Position Deuterated Alternatives

The three deuterium atoms in (S)-2-Aminobutyramide-d3 are located at the terminal C-4 methyl group (4,4,4-trideuterio) , a chemically inert sp³ carbon center. By comparison, deuterium labels placed at α-carbon positions adjacent to the amine or at exchangeable N–H positions on the amide group are susceptible to pH-dependent, temperature-dependent, or enzyme-catalyzed protium exchange, which can erode isotopic enrichment during sample preparation and storage [1]. The terminal methyl deuteration strategy is consistent with best practices for SIL-IS design, where placing the label at a metabolically and chemically stable position ensures that the isotopic enrichment remains constant throughout the analytical workflow — from sample extraction through chromatographic separation to MS detection [1].

Deuterium Exchange Stability Metabolic Tracing SIL-IS Design

Regulatory Workflow Specificity: Directly Addresses Levetiracetam Impurity Monitoring Gap Not Served by Levetiracetam-d6

Levetiracetam-d6 (CAS 1133229-30-7) is widely used as an internal standard for the quantification of the levetiracetam drug substance itself in biological matrices . However, USP and EP monographs require dedicated impurity reference standards — specifically Levetiracetam USP Related Compound B / EP Impurity G — for the quantification of (S)-2-aminobutyramide as a process impurity in levetiracetam drug substance and finished product [1]. (S)-2-Aminobutyramide-d3 Hydrochloride directly matches the impurity analyte in structure, stereochemistry, and chromatographic behavior while providing the isotopic differentiation needed for SID-LC-MS/MS, thus bridging a capability gap: it enables MS-based quantification of the impurity with SIL-IS precision, whereas Levetiracetam-d6 is structurally mismatched for this specific purpose .

Levetiracetam Impurity USP Related Compound B ANDA Method Validation

Optimal Scientific and Industrial Applications for (S)-2-Aminobutyramide-d3 Hydrochloride Based on Quantitative Differentiation Evidence


Levetiracetam ANDA/DMF Impurity Method Validation Using SID-LC-MS/MS

Use (S)-2-Aminobutyramide-d3 HCl as the matched SIL-IS for (S)-2-aminobutyramide (USP Related Compound B / EP Impurity G) quantification in levetiracetam drug substance and finished product. The +3.01 Da mass shift ensures linear calibration (≥3 Da threshold) while the matched structure corrects for matrix effects, extraction recovery, and ionization variability [1]. The (S)-configuration match avoids the stereochemical mismatch of the (R)-enantiomer or racemate, supporting ICH Q2(R1) specificity and precision criteria for impurity assays at the 0.05–0.10% reporting threshold [2].

Stable-Isotope-Resolved Metabolic Tracing of Aminobutyramide-Related Pathways

Administer (S)-2-Aminobutyramide-d3 HCl in cell-based or in vivo metabolic studies to trace the fate of the aminobutyramide scaffold. The terminal C-4 methyl deuteration resists metabolic and chemical H/D back-exchange, maintaining label integrity during sample workup and LC-MS analysis . The non-radioactive D3 label enables simultaneous monitoring of the parent compound and downstream metabolites by MS without the regulatory and safety overhead of ¹⁴C or ³H radiochemical tracing [1].

Chiral Separation Method Development for Levetiracetam Process Impurity Profiling

Employ (S)-2-Aminobutyramide-d3 HCl as a retention-time marker and internal standard in chiral HPLC or SFC method development for levetiracetam impurity profiling. The enantiomerically pure (S)-configuration provides an unambiguous retention-time reference for the (S)-aminobutyramide impurity peak, enabling resolution from the (R)-enantiomer when chiral columns are used . The deuterium label adds a second orthogonal dimension of identification via MS, allowing peak confirmation even when chromatographic resolution is partial [1].

Inter-Laboratory QC Harmonization for Levetiracetam Impurity Testing in Multi-Site Manufacturing

Distribute (S)-2-Aminobutyramide-d3 HCl as a common SIL-IS across multiple QC laboratories within a levetiracetam manufacturing network. The matched isotopic internal standard corrects for inter-laboratory variability in LC-MS instrument response, mobile phase composition, and column lot differences, supporting method transfer and comparability per USP <1010> and ICH Q2(R1) intermediate precision requirements [1]. The 98% purity and defined deuteration site provide batch-to-batch consistency required for long-term QC trending [2].

Quote Request

Request a Quote for (S)-2-Aminobutyramide-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.